molecular formula C16H12N2O2 B14416520 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione CAS No. 80022-25-9

7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione

Cat. No.: B14416520
CAS No.: 80022-25-9
M. Wt: 264.28 g/mol
InChI Key: KZMWWBZYMQEDLE-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline ring system, which is then further modified to obtain the desired compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

80022-25-9

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

7,8,9,10-tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione

InChI

InChI=1S/C16H12N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-8H,1-4H2

InChI Key

KZMWWBZYMQEDLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)C4=NC=CN=C4C3=O

Origin of Product

United States

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